1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea
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Overview
Description
1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a benzylpiperazine moiety and a methoxyethyl urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea typically involves multiple steps. One common method includes the reductive amination of 4-benzylpiperazine with an appropriate aldehyde, followed by acylation with 2-methoxyethyl isocyanate. The reaction conditions often require the use of solvents like methanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness: 1-[2-(4-Benzylpiperazin-1-yl)acetyl]-3-(2-methoxyethyl)urea stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C17H26N4O3 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(2-methoxyethylcarbamoyl)acetamide |
InChI |
InChI=1S/C17H26N4O3/c1-24-12-7-18-17(23)19-16(22)14-21-10-8-20(9-11-21)13-15-5-3-2-4-6-15/h2-6H,7-14H2,1H3,(H2,18,19,22,23) |
InChI Key |
FWHDINVJJGBQBU-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)NC(=O)CN1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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